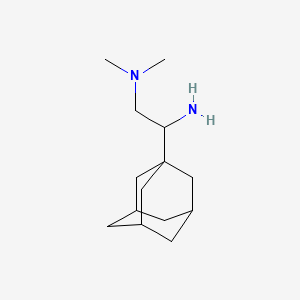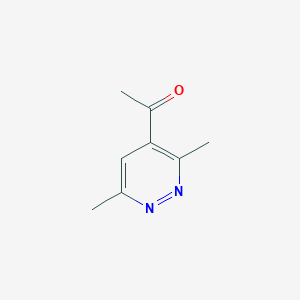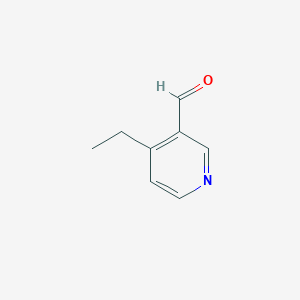
4-Ethylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylnicotinaldehyde is an organic compound belonging to the class of aldehydes It is a derivative of nicotinaldehyde, where an ethyl group is attached to the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 4-ethylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-Ethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-ethylnicotinic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 4-ethylnicotinyl alcohol.
Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: 4-Ethylnicotinic acid
Reduction: 4-Ethylnicotinyl alcohol
Nucleophilic Addition: Secondary alcohols
科学的研究の応用
4-Ethylnicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of 4-ethylnicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
類似化合物との比較
- Nicotinaldehyde
- 4-Methylnicotinaldehyde
- 4-Isonicotinaldehyde
Comparison: 4-Ethylnicotinaldehyde is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity and solubility, making it more suitable for specific applications in synthesis and research.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
4-ethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-5-8(7)6-10/h3-6H,2H2,1H3 |
InChIキー |
DGQITAIGYBEHGJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
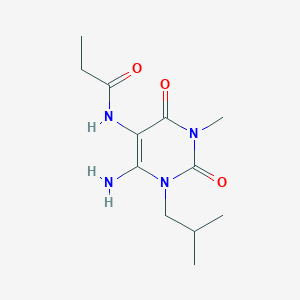
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
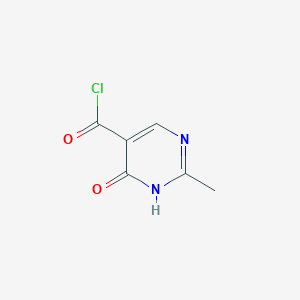
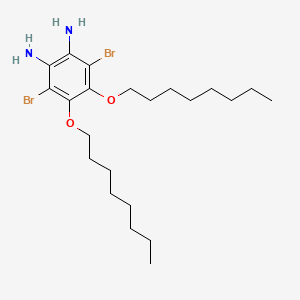

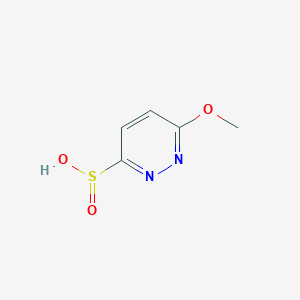
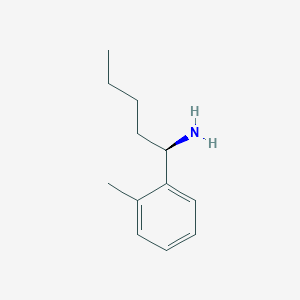


![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
